N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide is a synthetic organic compound that belongs to the class of imidazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazolidinone core: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the thioxo group: This step might involve the use of sulfurizing agents such as Lawesson’s reagent.
Substitution reactions: The chlorophenyl, dimethoxybenzyl, and fluorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions at the chlorophenyl or fluorophenyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxoimidazolidin-4-yl]acetamide: Lacks the thioxo group.
N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
The presence of the thioxo group and the specific substitution pattern in N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide might confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C26H23ClFN3O4S |
---|---|
Molecular Weight |
528.0 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[3-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C26H23ClFN3O4S/c1-34-22-12-7-16(13-23(22)35-2)15-30-21(14-24(32)29-20-6-4-3-5-19(20)27)25(33)31(26(30)36)18-10-8-17(28)9-11-18/h3-13,21H,14-15H2,1-2H3,(H,29,32) |
InChI Key |
KOYCETLHDBKDQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.